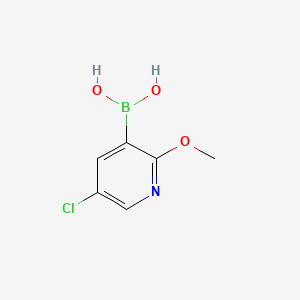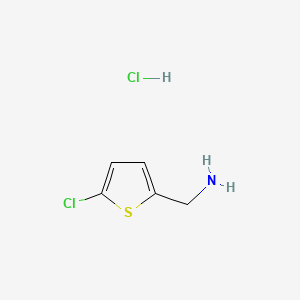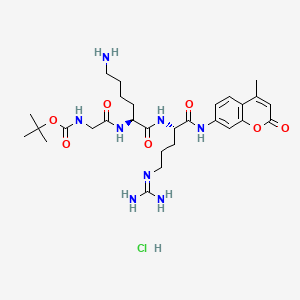
(R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is a chemical compound with the CAS Number 1391497-31-6 . It is used for research purposes and is not intended for human or veterinary use .
Molecular Structure Analysis
The molecular formula of “®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” is C8H10Cl2FN . The InChI code is 1S/C8H9ClFN/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 .Physical And Chemical Properties Analysis
“®-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride” has a molecular weight of 210.08 . It is stored in a sealed, dry environment at room temperature . The physical form of the compound is liquid .科学的研究の応用
Molecular Imaging with Organic Fluorophores
Organic fluorophores, including compounds related to (R)-1-(2-Chloro-6-fluorophenyl)ethanamine hydrochloride, have significant applications in molecular imaging, particularly for in vivo cancer diagnosis. Optical imaging with fluorophores, utilizing relatively inexpensive and portable equipment, enables real-time detection of cancer. Despite their potential, the toxicity of fluorophores is a critical concern that requires thorough investigation to ensure their safe administration to patients. The review by Alford et al. (2009) discusses the toxicity of 19 widely used fluorophores in molecular imaging, highlighting the need for detailed information on cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity. The study emphasizes that the fluorophore doses used in molecular imaging are typically much lower than the toxic doses described in the literature, suggesting a pathway towards safe application in patients (Alford et al., 2009).
Chemosensors for Analyte Detection
Fluorescent chemosensors based on compounds similar to this compound have shown promise in detecting a variety of analytes. Roy (2021) reviewed the development of chemosensors based on 4-Methyl-2,6-diformylphenol (DFP), which have been used to detect metal ions, anions, and neutral molecules with high selectivity and sensitivity. This research underscores the potential of such compounds in developing more sensitive and selective chemosensors for various applications, including environmental monitoring and medical diagnostics (Roy, 2021).
Hydrophilic Interaction Chromatography
The application of hydrophilic interaction chromatography (HILIC) in separating polar, weakly acidic, or basic samples highlights another research area where compounds like this compound could be relevant. Jandera (2011) discussed the use of various columns and mobile phases in HILIC, emphasizing its value in separating peptides, proteins, oligosaccharides, drugs, metabolites, and natural compounds. The review points towards the complementary nature of HILIC to other chromatographic methods and its potential in two-dimensional applications for complex sample analysis (Jandera, 2011).
Aqueous Fluoroalkylation Reactions
Fluoroalkylation reactions in aqueous media represent a significant advance in incorporating fluorinated or fluoroalkylated groups into target molecules, a process relevant to the broader family of compounds including this compound. Song et al. (2018) highlighted the progress in developing mild, environment-friendly fluoroalkylation methods, noting the importance of such reactions in creating pharmaceuticals, agrochemicals, and functional materials with enhanced properties. This review emphasizes the environmental benefits and the potential for green chemistry innovations in fluoroalkylation processes (Song et al., 2018).
作用機序
Safety and Hazards
The compound is labeled with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
(1R)-1-(2-chloro-6-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)8-6(9)3-2-4-7(8)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRSCIMJQYMNY-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90704247 |
Source


|
| Record name | (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1100575-44-7 |
Source


|
| Record name | (1R)-1-(2-Chloro-6-fluorophenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90704247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![1-[2-(2,4-Dichlorophenyl)-2-(thiophen-3-ylmethoxy)ethyl]imidazole;hydrochloride](/img/structure/B591757.png)

